molecular formula C14H26N2O3S B5620596 [3-(cyclopropylmethyl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol

[3-(cyclopropylmethyl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol

Cat. No. B5620596
M. Wt: 302.44 g/mol
InChI Key: PZQWTSDXANNNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "[3-(cyclopropylmethyl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol" typically involves condensation reactions, as seen in the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride (Girish et al., 2008). These processes are usually facilitated by solvents like methylene dichloromethane and bases like triethylamine.

Molecular Structure Analysis

The molecular structure of related compounds reveals that the piperidine ring often adopts a chair conformation, and the geometry around the sulfonyl group (S atom) is comparable to a tetrahedral structure. For example, in the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, the piperidine ring is in a chair conformation, and the geometry around the S atom resembles a tetrahedral shape (Girish et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to "this compound" include cyclopropanation, where cyclopropyl groups are introduced or modified. For instance, the gold- and silver-catalyzed tandem amination/ring expansion of cyclopropyl methanols with sulfonamides provides an efficient route to pyrrolidines, showcasing the reactivity of cyclopropyl and sulfonamide groups in such molecules (Rao & Chan, 2008).

Physical Properties Analysis

The physical properties of compounds like "this compound" are often elucidated through crystallography, which provides insights into their crystal structure, including cell parameters and space groups. For example, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol revealed specific cell parameters and a monoclinic crystal class (Girish et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds are closely related to their functional groups, such as the sulfonyl and cyclopropyl groups, which influence their reactivity and interactions. For instance, the presence of the sulfonyl group can facilitate hydrogen bonding, as observed in the structures of similar compounds (Girish et al., 2008).

properties

IUPAC Name

[3-(cyclopropylmethyl)-1-pyrrolidin-1-ylsulfonylpiperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c17-12-14(10-13-4-5-13)6-3-9-16(11-14)20(18,19)15-7-1-2-8-15/h13,17H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQWTSDXANNNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCCC(C2)(CC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.